molecular formula C14H21NO2 B14296129 Pyridin-3-yl nonanoate CAS No. 112111-70-3

Pyridin-3-yl nonanoate

Cat. No.: B14296129
CAS No.: 112111-70-3
M. Wt: 235.32 g/mol
InChI Key: MMPUHDUSAPJEJF-UHFFFAOYSA-N
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Description

Pyridin-3-yl nonanoate is an ester compound comprising a pyridine ring substituted at the 3-position and linked to a nonanoate (C9) chain via an ester bond. Its physicochemical properties, such as solubility and volatility, may resemble those of structurally similar esters like vanillyl nonanoate or methyl nonanoate .

Properties

CAS No.

112111-70-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

pyridin-3-yl nonanoate

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-10-14(16)17-13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3

InChI Key

MMPUHDUSAPJEJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl nonanoate typically involves the esterification reaction between pyridin-3-ol and nonanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl nonanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pyridin-3-ol and nonanoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Pyridin-3-ol and nonanoic acid.

    Reduction: Pyridin-3-yl nonanol.

    Substitution: Various substituted pyridin-3-yl nonanoates depending on the substituent introduced.

Scientific Research Applications

Chemistry: Pyridin-3-yl nonanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. It can also serve as a model compound to investigate the interactions of esters with biological membranes.

Medicine: this compound and its derivatives have potential applications in drug development. The ester linkage can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.

Industry: In the materials science industry, this compound can be used as a plasticizer or as a component in the formulation of specialty polymers.

Mechanism of Action

The mechanism of action of pyridin-3-yl nonanoate depends on its specific application. In the context of enzyme-catalyzed hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of pyridin-3-ol and nonanoic acid. The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pyridin-3-yl nonanoate with structurally or functionally related esters, focusing on synthesis methods, yields, applications, and safety.

Vanillyl Nonanoate

Structure: A phenolic ester with a vanillyl (4-hydroxy-3-methoxybenzyl) group. Synthesis:

  • Chemoselective esterification of vanillyl alcohol with nonanoic acid using tetrahydrofuran (THF), diisopropyl azodicarboxylate, and triphenyl phosphine at room temperature for 24 hours (67% yield) .
  • Catalytic cerium chlorate (III) achieves 70% yield under optimized conditions . Safety: Not explicitly discussed, but phenolic esters often require toxicity evaluations due to reactive hydroxyl groups.

Methyl Nonanoate

Structure: Simple alkyl ester (CH₃(CH₂)₇COOCH₃). Synthesis: Commercial availability suggests industrial-scale production via acid-catalyzed esterification of methanol and nonanoic acid. Applications: Used in proteomics research and as a reference compound in analytical chemistry . Safety: No genotoxicity data provided, but simpler esters like ethyl nonanoate are generally regarded as safe in regulated concentrations .

Ethyl Nonanoate

Structure: Ethyl ester of nonanoic acid (CH₃(CH₂)₇COOCH₂CH₃). Safety:

  • Pre-registered under REACH (2010), but full toxicological dossier pending . Applications: Common in fragrances and food additives due to fruity odor notes.

Pyridine-Based Esters

Examples:

  • 3-(Pyridin-3-yl)propionyl chloride hydrochloride : Synthesized via thionyl chloride-mediated acyl chloride formation from 3-(pyridin-3-yl)propionic acid .
  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: A pyridine-containing intermediate with applications in drug synthesis; requires safety measures (e.g., respiratory protection) during handling . Key Differences: Unlike this compound, these compounds feature amide or carbamate linkages rather than ester bonds, altering reactivity and bioavailability.

Table 1: Comparative Overview of Nonanoate Esters and Pyridine Derivatives

Compound Synthesis Method Yield (%) Key Applications Safety Profile Reference
Vanillyl nonanoate Chemoselective esterification 67–70 Flavoring, capsaicin analog Limited data
Methyl nonanoate Industrial esterification N/A Proteomics research Generally safe
Ethyl nonanoate Acid-catalyzed esterification N/A Fragrances, food additives No genotoxicity concerns
3-(Pyridin-3-yl)propionyl derivatives Thionyl chloride-mediated synthesis 66–73 Pharmaceutical intermediates Requires protective equipment

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